molecular formula C15H14N4O2S B4517569 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4517569
M. Wt: 314.4 g/mol
InChI Key: GHMAODLEJYKKAX-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative, a class of N-heterocyclic compounds recognized for a broad spectrum of pharmacological activities. The 1,8-naphthyridine scaffold is a privileged structure in antimicrobial research, most famously exemplified by nalidixic acid, the first agent in this class which functioned as a bacterial DNA gyrase inhibitor . This core structure continues to be a focus for developing new anti-infective agents to combat the growing global threat of microbial drug resistance . The specific structural motif of a 3-carboxamide group linked to a thiazole ring, as seen in this compound, represents a strategic hybridization often employed in modern medicinal chemistry to create novel pharmacophores with potential for enhanced or multi-targeted biological activity . Researchers are increasingly exploring such hybrid molecules, derived from the synergism of known bioactive cores, to develop substances with more effective mechanisms of action and improved safety profiles . This compound is supplied for non-clinical investigative purposes, enabling studies into its potential mechanisms of action, efficacy against resistant microbial strains, and broader biological evaluation. It serves as a key intermediate for further chemical modification and structure-activity relationship (SAR) studies within the 1,8-naphthyridine series.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-19-8-11(14(21)18-15-16-6-7-22-15)12(20)10-5-4-9(2)17-13(10)19/h4-8H,3H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMAODLEJYKKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted naphthyridines and thiazoles. Common synthetic routes may involve:

    Condensation reactions: Combining naphthyridine derivatives with thiazole derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the naphthyridine ring system through intramolecular cyclization.

    Functional group modifications: Introducing the ethyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and naphthyridine rings participate in nucleophilic substitution, particularly at electron-deficient positions.

Reaction Type Conditions Reagents Products
Amino Substitution Basic (K₂CO₃, DMF, 80°C)Primary/secondary aminesN-Alkylated derivatives at C2/C7 positions of naphthyridine
Halogenation Acidic (HCl, H₂O, 0–5°C)NCS/NBSHalo-substituted derivatives (e.g., Cl or Br at C6)
  • Key Findings :

    • Substitution at the naphthyridine C7 position is favored due to steric and electronic effects .

    • Thiazole’s sulfur atom enhances electrophilicity at adjacent carbons, enabling regioselective reactions .

Oxidation and Reduction

The carbonyl group and heterocyclic systems undergo redox transformations.

Oxidation

Target Site Oxidizing Agent Conditions Product
Naphthyridine C4=OH₂O₂, Fe(III) catalystEthanol, reflux4-Hydroxy-1,8-naphthyridine derivatives
Thiazole Sm-CPBACH₂Cl₂, 25°CThiazole sulfoxide/sulfone

Reduction

Target Site Reducing Agent Conditions Product
Carboxamide (-CONH-)LiAlH₄THF, 0°C → RTAmine derivatives
Naphthyridine C4=ONaBH₄/CeCl₃MeOH, 25°C4-Hydroxy-1,4-dihydronaphthyridine
  • Mechanistic Insight :

    • LiAlH₄ reduces the carboxamide to a methylene amine (-CH₂NH-) .

    • CeCl₃ moderates NaBH₄’s reactivity, preventing over-reduction of the naphthyridine ring .

Condensation and Cyclization

The carboxamide group facilitates condensation with carbonyl compounds.

Reaction Partner Catalyst Product
Schiff Base Formation Aromatic aldehydesAcetic acidImino-linked hybrids
Mannich Reaction Formaldehyde + amineHCl, EtOHAminomethyl derivatives
  • Applications :

    • Schiff base derivatives show enhanced antimicrobial activity (MIC: 1.56–7.81 µg/mL) .

    • Mannich bases improve solubility for pharmacokinetic optimization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

Coupling Type Reagents Conditions Product
Suzuki-Miyaura Aryl boronic acids, Pd(PPh₃)₄DME, Na₂CO₃, 80°CBiaryl-functionalized derivatives
Buchwald-Hartwig Aryl halides, Pd₂(dba)₃/XantphosToluene, 110°CN-Arylated products
  • Optimization :

    • Microwave irradiation reduces reaction time (≤30 min) with ≥85% yield.

    • Electron-withdrawing groups on the thiazole improve coupling efficiency.

Hydrolysis and Decarboxylation

The carboxamide and ester moieties are hydrolytically labile.

Reaction Conditions Products
Acidic Hydrolysis 6M HCl, reflux, 12h1,8-Naphthyridine-3-carboxylic acid
Basic Hydrolysis NaOH (aq), 100°C, 6hDecarboxylated naphthyridine
  • Structural Impact :

    • Hydrolysis under basic conditions triggers decarboxylation, forming 7-methyl-1-ethyl-1,8-naphthyridin-4-one .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming volatile fragments (TGA data) .

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via thiazole cleavage.

Scientific Research Applications

Antitumor Activity

The compound has shown promising results in preclinical studies as an antitumor agent. Research indicates that derivatives of 1,4-dihydro-1,8-naphthyridine exhibit moderate cytotoxic activity against several human and murine tumor cell lines. Notably:

  • Structure-Activity Relationships (SAR): Studies have demonstrated that substituents at the N-1 and C-7 positions significantly influence the cytotoxicity of these compounds. The presence of a 2-thiazolyl group at the N-1 position enhances antitumor activity, while aminopyrrolidine derivatives at the C-7 position are particularly effective .
  • In Vitro Studies: Compounds from this class were evaluated against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Many derivatives displayed IC50 values below 10 nM, indicating strong potency .

Antimicrobial Properties

In addition to its antitumor effects, 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been investigated for its antimicrobial activity.

  • Evaluation Against Pathogens: The compound has been tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibitory effects at various concentrations .

Synthetic Pathways

The synthesis of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview:

StepReaction TypeKey ReagentsOutcome
1CondensationEthyl acetoacetate + thiazole derivativeFormation of naphthyridine core
2CyclizationAmine coupling agentsFormation of the final carboxamide derivative

This synthetic approach allows for the modification of various substituents to optimize biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various assays:

Case Study 1: Anticancer Activity

A study published in PubMed reported on a series of naphthyridine derivatives with varying substituents that were tested for their cytotoxicity against human tumor cell lines. The results indicated that compounds with a thiazole moiety showed superior activity compared to others .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of newly synthesized thiazole derivatives, including those related to naphthyridines. The findings highlighted significant activity against resistant bacterial strains, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related 1,8-naphthyridine derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Solubility/Stability Notes Source
1-Ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide Thiazol-2-yl carboxamide, ethyl, methyl C₁₅H₁₃N₄O₂S 325.36 Anticancer (putative topoisomerase II inhibition) Moderate solubility in DMSO; stable at RT
Voreloxin (7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) Thiazol-2-yl, pyrrolidinyl methoxy-methylamino C₁₈H₁₉N₅O₄S 401.44 Antineoplastic (clinical phase II) High aqueous solubility due to polar groups
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Thiazol-2-yl-piperazine, chloro-fluorobenzyl C₂₅H₂₃ClFN₅O₃S 544.00 Antibacterial (DNA gyrase inhibition) Low solubility in water; stable in ethanol
N-(3-Fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide Fluorophenyl, methyl, toluidine-ethyl C₂₆H₂₃FN₄O₃ 458.49 Antimicrobial, antitumor (in vitro) Soluble in DMSO; sensitive to hydrolysis
1-[(Cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Cyclopentylcarbamoyl, methylphenyl C₂₄H₂₆N₄O₃ 418.50 Anticancer (kinase inhibition) Lipophilic; requires lipid-based carriers

Key Structural and Functional Differences:

Thiazole vs. Triazole Derivatives: The thiazole moiety in the target compound (vs. However, triazole derivatives (e.g., ) exhibit broader-spectrum antimicrobial activity due to their ability to disrupt fungal cytochrome P450 enzymes .

Substituent Effects on Bioactivity :

  • Voreloxin () includes a pyrrolidinyl-methoxy group, which increases water solubility and systemic bioavailability compared to the target compound’s simpler ethyl/methyl substituents. This modification correlates with its progression to clinical trials for leukemia .
  • The piperazine-thiazole hybrid in shows enhanced gram-negative antibacterial activity, likely due to improved penetration through bacterial membranes .

Molecular Weight and Solubility :

  • Higher molecular weight compounds (e.g., at 544 g/mol) often face challenges in passive diffusion across cell membranes, necessitating formulation adjustments. The target compound’s lower molecular weight (325 g/mol) may favor better pharmacokinetics .

Synthetic Complexity :

  • Microwave-assisted synthesis () is employed for analogs with bulky substituents (e.g., fluorophenyl groups in ), reducing reaction times from hours to minutes. The target compound’s synthesis likely follows classical carboxamide coupling methods, as seen in .

Research Findings and Structure-Activity Relationships (SAR)

  • Anticancer Activity : The thiazole ring in the target compound is critical for topoisomerase II inhibition, a mechanism shared with voreloxin. However, the absence of voreloxin’s polar pyrrolidinyl group may limit its efficacy against solid tumors .
  • Antimicrobial Potency : Piperazine-linked thiazole derivatives () exhibit MIC values of 0.5–2 µg/mL against E. coli, outperforming the target compound’s predicted MIC range (2–8 µg/mL) based on structural analogs .
  • Metabolic Stability : Cyclopentylcarbamoyl substituents () reduce CYP450-mediated metabolism, increasing half-life compared to the target compound’s simpler ethyl group .

Biological Activity

1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known as a derivative of nalidixic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine.

Synthesis

The synthesis of this compound involves several steps that enhance its biological activity. The process typically starts with nalidixic acid, which is modified through various chemical reactions such as cyclocondensation and Mannich reactions. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional methods .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values for derivatives of this compound ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity . The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in certain assays.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22Strong antibacterial activity
Escherichia coli0.25Strong antibacterial activity
Staphylococcus epidermidis0.23Strong antibacterial activity

Additionally, the compound exhibited a notable ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections .

The biological activity of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is attributed to its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating its potential as a dual-target antimicrobial agent .

Hemolytic Activity

In terms of safety profile, the compound exhibited low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, suggesting it is relatively non-toxic to human red blood cells .

Case Studies

Several studies have evaluated the biological effects of this compound in vitro:

  • Antibacterial Activity : A study conducted on various bacterial strains showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls.
  • Synergistic Effects : When tested in combination with other antibiotics like ciprofloxacin and ketoconazole, the compound displayed synergistic effects that lowered the MIC values of these drugs .
  • Cytotoxicity Testing : In cytotoxicity assays against human cell lines, the compound demonstrated IC50 values greater than 60 µM, indicating low cytotoxicity and a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide?

Answer:
The compound is synthesized via multi-step routes involving:

  • Condensation reactions : Reacting hydrazide intermediates (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) with thiazole derivatives. For instance, potassium hydroxide and carbon disulfide in ethanol facilitate the formation of triazole-thiazole hybrids (yield: ~50–70%) .
  • Amide coupling : Using coupling agents to link the naphthyridine core to the thiazole moiety. Crystallization in ethanol or dimethylformamide (DMF) is often employed for purification .
  • Microwave-assisted synthesis : Reduces reaction times compared to conventional heating, as seen in related naphthyridine derivatives .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Answer:
Structural validation relies on:

  • 1H-NMR spectroscopy : Key signals include aromatic protons (δ 6.60–8.53 ppm), thiazole CH (δ 6.90–7.20 ppm), and ethyl/methyl groups (δ 1.35–5.77 ppm). Deuterated solvents like DMSO-d6 or CDCl3 resolve splitting patterns .
  • IR spectroscopy : Peaks at 1650–1686 cm⁻¹ confirm carbonyl (C=O) groups (amide and keto), while 780 cm⁻¹ indicates C–Cl bonds in halogenated analogs .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) and elemental analysis (C, H, N) validate purity .

Advanced: How can reaction yields be optimized for thiazole-substituted naphthyridine derivatives?

Answer:
Yield optimization strategies include:

  • Temperature control : Higher temperatures (e.g., 80°C in Method C) improve reaction rates but may require shorter durations to avoid side products (e.g., 50% yield in vs. 38% in Method D at lower temperatures) .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol aids crystallization .
  • Catalyst use : Sonochemical methods reduce reaction times (e.g., ultrasound-assisted synthesis in ) and improve atom economy .

Advanced: How can researchers address poor aqueous solubility during in vitro assays?

Answer:

  • Salt formation : Converting the carboxylic acid group to a sodium carboxylate (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) enhances solubility via ionic interactions .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving dispersibility .
  • Prodrug strategies : Esterification of the carboxylate group (e.g., ethyl or methyl esters) can increase lipophilicity for cellular uptake, followed by enzymatic hydrolysis in vivo .

Advanced: How are discrepancies in NMR data interpreted for substituted naphthyridines?

Answer:
Discrepancies arise due to:

  • Solvent effects : Proton chemical shifts vary between CDCl3 (e.g., δ 5.50 for CH2 in ) and DMSO-d6 (δ 5.77 in ) due to hydrogen bonding .
  • Dynamic exchange : Thiazole NH protons may broaden or disappear in DMSO-d6 if tautomerism occurs.
  • Impurity detection : TLC (silica gel G, chloroform-methanol 4:1) identifies byproducts, while HSQC/HMBC NMR correlations resolve ambiguous signals .

Advanced: What computational tools predict the drug-likeness and ADMET properties of this compound?

Answer:

  • In silico screening : Tools like SwissADME or PreADMET assess Lipinski’s Rule of Five compliance. The compound’s logP (~2.5–3.0) and topological polar surface area (~90 Ų) suggest moderate bioavailability .
  • PASS analysis : Predicts antibacterial and antifungal activity based on structural analogs (e.g., triazole-naphthyridine hybrids with MICs ≤16 µg/mL) .
  • Molecular docking : Simulates binding to bacterial DNA gyrase (target for quinolone analogs) to prioritize derivatives for synthesis .

Advanced: How are thiazole ring modifications explored to enhance bioactivity?

Answer:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) at the thiazole 4-position improves antimicrobial activity. For example, 3-chloro-2-fluorobenzyl derivatives show enhanced potency .
  • Heterocycle fusion : Converting thiazoles to thiazolo[3,2-b]triazoles (via reaction with benzaldehydes) increases rigidity and target affinity .
  • Piperazine linkers : Incorporating 4-(thiazol-2-yl)piperazine () enhances solubility and pharmacokinetic profiles .

Advanced: How do researchers validate biological activity while minimizing false positives?

Answer:

  • Counter-screening : Test compounds against non-target enzymes (e.g., human topoisomerase II) to rule out non-specific inhibition .
  • Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to differentiate antibacterial activity from general toxicity .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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